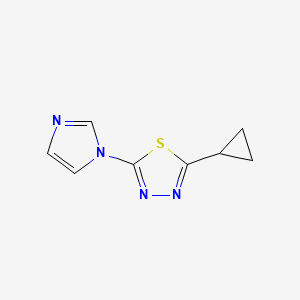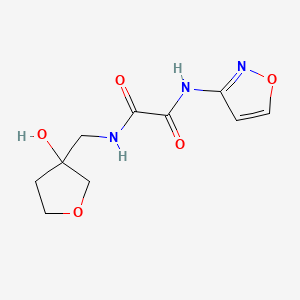
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of these rings makes the compound structurally complex and potentially useful in various scientific applications.
Preparation Methods
The synthesis of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzhydryl group, the piperidine ring, and the azetidine ring. The synthetic route may involve the following steps:
Formation of the Benzhydryl Group: This step involves the reaction of benzene with a suitable reagent to form the benzhydryl group.
Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Coupling Reactions: The benzhydryl group, piperidine ring, and azetidine ring are then coupled together using suitable reagents and conditions to form the final compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the compound are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis reactions, where it reacts with water to form hydrolyzed products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of other complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in industrial processes, such as in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a similar structure but contains a methoxyphenoxy group instead of a methoxypiperidinyl group.
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.
1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSFOVJCKSFZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)


![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)
![diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2453705.png)
![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)
![2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2453708.png)


